molecular formula C7H8N2O3 B1404046 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester CAS No. 1363382-35-7

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester

Cat. No.: B1404046
CAS No.: 1363382-35-7
M. Wt: 168.15 g/mol
InChI Key: UBXAHIUYICBEOI-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the ester and methyl groups.

    Pyridazinone: A derivative with a keto group at the 3-position, showing different reactivity and biological activities.

    Dihydropyridazine: A reduced form of pyridazine with different chemical properties.

Uniqueness

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-9-6(10)5(4)7(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXAHIUYICBEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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